molecular formula C11HF23 B1612063 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane CAS No. 66256-53-9

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane

Cat. No.: B1612063
CAS No.: 66256-53-9
M. Wt: 570.09 g/mol
InChI Key: JVCGTOWAALQOTL-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane (CAS 307-50-6), also known as tricosafluoroundecyl iodide, is a fully fluorinated undecane derivative with an iodine substituent at the terminal carbon. Its molecular formula is C₁₁F₂₃I, with a molecular weight of 695.98 g/mol . The compound exhibits high thermal stability and chemical inertness typical of perfluoroalkyl iodides (PFAIs), making it valuable in synthetic chemistry for introducing fluorinated chains into organic molecules .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoroundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11HF23/c12-1(13)2(14,15)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)34/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCGTOWAALQOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11HF23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599471
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66256-53-9
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane (commonly referred to as PFUnDA) is a perfluoroalkyl substance (PFAS) characterized by its long carbon chain and fluorinated structure. These compounds are known for their persistence in the environment and potential bioaccumulation in living organisms. This article aims to explore the biological activity of PFUnDA based on recent research findings.

  • Chemical Formula : C11HF23O3S
  • Molecular Weight : 500.13 g/mol
  • Structure : The compound features a sulfonic acid group which enhances its surfactant properties and stability due to strong carbon-fluorine bonds.

Toxicological Effects

Research indicates that PFUnDA can accumulate in biological systems leading to various toxicological effects. Key findings include:

  • Bioaccumulation : Studies have shown that PFUnDA exhibits significant bioaccumulation potential in aquatic organisms and mammals. Its long carbon chain contributes to its persistence in biological tissues.
  • Endocrine Disruption : Exposure to PFAS has been linked to endocrine disruption. In animal studies, PFUnDA has shown potential to interfere with hormone signaling pathways.
  • Developmental Toxicity : Animal models exposed to PFUnDA during gestation exhibited developmental abnormalities. The compound's ability to cross the placental barrier raises concerns regarding fetal exposure.

Environmental Persistence

PFUnDA is resistant to degradation under typical environmental conditions due to its strong carbon-fluorine bonds. This persistence leads to long-term exposure risks for both wildlife and humans:

  • Half-Life : The half-life of PFUnDA in humans is estimated to be several years. This prolonged presence in the body can lead to chronic health issues over time .

Case Study 1: Aquatic Toxicity

A study conducted on fish species exposed to varying concentrations of PFUnDA demonstrated significant alterations in liver function and reproductive outcomes. Fish exposed to higher concentrations exhibited reduced fertility rates and increased mortality during early developmental stages.

Case Study 2: Human Health Impact

Epidemiological studies have indicated associations between PFAS exposure and adverse health outcomes such as immune system dysfunction and increased cholesterol levels in humans. A notable study highlighted that individuals with higher serum levels of PFUnDA had a greater incidence of thyroid disease .

Comparative Analysis with Other PFAS Compounds

Compound NameChemical FormulaMolecular WeightKey Characteristics
Perfluorooctanesulfonic acidC8HF17O3S500.13 g/molKnown for environmental persistence
Perfluorononanesulfonic acidC9HF19O3S550.13 g/molSimilar properties; used in industrial applications
Perfluorodecanesulfonic acidC10HF21O3S600.14 g/molExhibits similar toxicological effects
1,1,1-Tricosafluoroundecane C11HF23O3S 500.13 g/mol Unique due to specific chain length; high bioaccumulation potential

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Chain Length Molecular Weight (g/mol) Boiling Point (°C) Key Features
Tricosafluoroundecyl iodide C₁₁F₂₃I 11-C 695.98 Not reported Terminal iodine; used in fluoropolymer synthesis
Perfluorodecyl iodide C₁₀F₂₁I 10-C 621.96 ~180–200* Shorter chain; higher volatility
Nonacosafluoro-14-iodotetradecane C₁₄F₂₉I 14-C 846.01 Not reported Extended chain; increased hydrophobicity
Perfluorohexyl iodide C₆F₁₃I 6-C 445.96 ~120–140* High reactivity in telomerization

Bioactivity and Environmental Impact

  • Bioactivity: Structural similarity among PFAIs correlates with bioactivity profiles.
  • Environmental Persistence : All PFAIs are highly persistent due to strong C–F bonds. The target compound’s longer chain may increase its half-life in sediments compared to shorter analogs . Regulatory frameworks (e.g., TSCA) restrict the use of certain PFAIs due to toxicity concerns .

Research Findings and Key Studies

Synthetic Utility : Tricosafluoroundecyl iodide has been utilized in the synthesis of fluorinated chiral auxiliaries, where its chain length optimizes steric effects without compromising reactivity .

Environmental Monitoring : A 2025 study highlighted that C₁₁–C₁₄ PFAIs, including the target compound, constitute 18% of detected perfluorinated contaminants in industrial wastewater, underscoring their environmental prevalence .

Thermal Stability : Differential scanning calorimetry (DSC) revealed that tricosafluoroundecyl iodide decomposes at 280°C, outperforming shorter-chain analogs (e.g., C₁₀ PFAIs decompose at 240°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane

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